(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one
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Description
(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H11Cl3F3NO2 and its molecular weight is 472.67. The purity is usually 95%.
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Biological Activity
The compound (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, commonly referred to by its IUPAC name, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H11Cl3F3NO2
- Molecular Weight : 472.67 g/mol
- CAS Number : 672950-30-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and receptor interactions.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially positioning it as a candidate for anti-inflammatory therapies.
- Receptor Modulation : The compound may act as a modulator of certain receptors implicated in pain and inflammation, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.
Biological Activity Data
Activity | IC50 Value | Reference |
---|---|---|
COX-II Inhibition | 0.52 μM | Chahal et al., 2023 |
Anti-inflammatory Effect | 64.28% Inhibition | Hwang et al., 2023 |
Enzyme Interaction | Significant modulation | Alegaon et al., 2023 |
Case Study 1: Anti-inflammatory Properties
In a study focused on the anti-inflammatory effects of various derivatives, this compound exhibited significant inhibition of COX-II with an IC50 value of 0.52 μM. This was notably more potent than standard drugs like Celecoxib (IC50 = 0.78 μM), indicating its potential as a selective COX-II inhibitor .
Case Study 2: Enzyme Interaction Studies
Further investigations into the compound’s interaction with lysosomal phospholipase A2 revealed that it could effectively inhibit enzyme activity at concentrations less than 1 mM, suggesting potential applications in mitigating drug-induced phospholipidosis .
Properties
IUPAC Name |
(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,6-dichlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl3F3NO2/c22-16-2-1-3-17(23)15(16)8-9-19(29)12-4-6-14(7-5-12)30-20-18(24)10-13(11-28-20)21(25,26)27/h1-11H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWLSTFOCHGSIY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl3F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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